1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
Overview
Description
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone is a complex organic compound featuring a diverse array of functional groups, including a pyrazole ring, a nitrophenyl group, and a piperidine ring. Its intricate structure suggests significant potential in multiple fields, from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process:
Step 1: Synthesis of the 1H-pyrazole derivative by reacting 4-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid, leading to the formation of 5-(4-chlorophenyl)-1H-pyrazole.
Step 2: Coupling of the 1H-pyrazole with piperidine, usually involving a dehydration reaction facilitated by a catalyst such as sulfuric acid.
Step 3: Introduction of the nitrophenyl group using a nitration reaction, typically involving nitric acid and sulfuric acid.
Step 4: Acetylation of the compound to obtain the final product, using acetic anhydride and an acid catalyst.
Industrial Production Methods
Scaling up to industrial production would involve optimizing each of these steps for larger volumes, ensuring efficient recovery and recycling of solvents, and minimizing byproducts to make the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is likely to participate in:
Oxidation: The nitro group can undergo reduction to an amino group under appropriate conditions.
Substitution: Aromatic substitution reactions could occur, particularly on the phenyl rings.
Hydrolysis: The compound's acetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like nitrating mixture (HNO₃/H₂SO₄).
Hydrolysis: Use of aqueous acids or bases.
Major Products
Reduction: Transformation of the nitro group to an amino group.
Substitution: Introduction of various functional groups on the aromatic rings.
Hydrolysis: Conversion of the acetyl group to a hydroxyl group.
Scientific Research Applications
This compound has multiple applications:
Chemistry: Utilized in synthetic organic chemistry as an intermediate for more complex molecules.
Biology: Potential probe in biochemical assays due to its varied functional groups.
Medicine: Investigated for potential pharmaceutical applications, particularly in areas like anti-inflammatory and antimicrobial research.
Industry: Used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound’s mechanism of action would vary based on its application:
In medicinal chemistry: It might interact with enzyme active sites, altering their activity through competitive inhibition or allosteric modulation.
Biological pathways: It could affect signaling pathways by binding to receptors or interfering with protein-protein interactions.
Comparison with Similar Compounds
Compared to similar compounds:
Structural Uniqueness: Its specific combination of pyrazole, piperidine, and nitrophenyl groups sets it apart.
Functionality: The nitro group's reactivity provides a versatile platform for further chemical modifications.
Similar Compounds: These would include other pyrazole derivatives, nitrophenyl compounds, and piperidine-based structures.
Properties
IUPAC Name |
1-[4-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-14(28)17-4-7-21(22(12-17)27(29)30)26-10-8-16(9-11-26)20-13-19(24-25-20)15-2-5-18(23)6-3-15/h2-7,12-13,16H,8-11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMXZQJQYSRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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